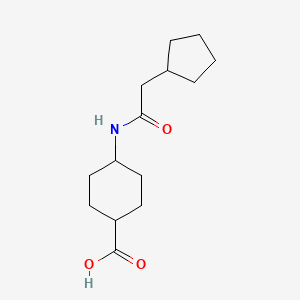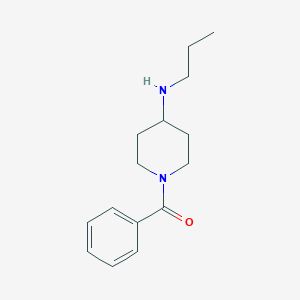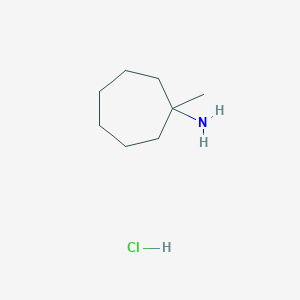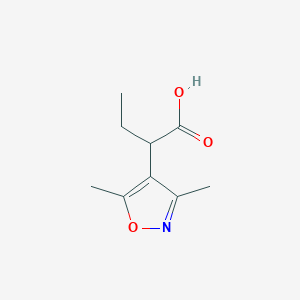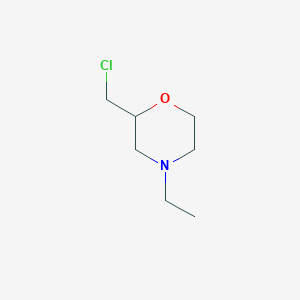
2-(Chloromethyl)-4-ethylmorpholine
Vue d'ensemble
Description
Chloromethyl compounds are a class of organic compounds with the general structure R-O-(CH2)n-Cl, characterized as an ether connected to a chloromethyl group via an alkane chain . They are used as alkylating agents and industrial solvents .
Synthesis Analysis
Chloromethane, a related compound, is produced commercially by treating methanol with hydrochloric acid or hydrogen chloride .Molecular Structure Analysis
Chloroalkyl ethers are a class of organic compounds with the general structure R-O-(CH2)n-Cl, characterized as an ether connected to a chloromethyl group via an alkane chain .Chemical Reactions Analysis
Ethers are known to be unreactive towards most reagents which makes them excellent reaction solvents. The most common reaction of ethers is cleavage of the C–O bond by using strong acids .Physical And Chemical Properties Analysis
Physical properties of matter include color, hardness, malleability, solubility, electrical conductivity, density, melting points, and boiling points .Applications De Recherche Scientifique
Catalysis and Chemical Synthesis
- Mn(II) Complexes for Catecholase-like Activity : A study describes the synthesis, characterization, and catecholase-like activity of Mn(II) complexes with compartmental ligands, including analogs related to 2-(Chloromethyl)-4-ethylmorpholine. These complexes demonstrated significant catalytic activity, suggesting potential applications in oxidative catalysis (Chakraborty et al., 2016).
Environmental Science
- Herbicide Degradation and Environmental Impact : Research has focused on the environmental degradation and impact of herbicides similar in structure or functionality to 2-(Chloromethyl)-4-ethylmorpholine. For example, studies on 2-chloroethylphosphonic acid (a plant growth regulator) and its degradation to yield ethylene, highlight the chemical's effectiveness and potential environmental transformations (Yang, 1969).
Polymer Science
- Synthesis of Environmentally Responsive Polymer Brushes : Well-defined polymer brushes with high density, including poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), have been synthesized using atom transfer radical polymerization (ATRP). These brushes demonstrate pH- and salt-responsive behavior, suggesting applications in smart materials and nanotechnology (Zhang et al., 2007).
Biotechnology and Enzymatic Synthesis
- Biosynthesis of Optically Pure Intermediates : The biosynthesis of ethyl (S)-4-chloro-3-hydroxybutanoate ester, a precursor for chiral drug production, through the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate by biocatalysis, has been explored. This process offers advantages in terms of cost, yield, and enantioselectivity, highlighting the role of microbial enzymes in producing optically pure compounds (Ye, Ouyang, & Ying, 2011).
Environmental Toxicology
- Toxicology of 2,4-D Herbicides : While not directly related to 2-(Chloromethyl)-4-ethylmorpholine, studies on the toxicology and environmental impact of the 2,4-D herbicide provide insights into the broader context of chemical safety and environmental stewardship. Research trends indicate a focus on occupational risk, neurotoxicity, and resistance, underscoring the importance of understanding the environmental behavior and impacts of such compounds (Zuanazzi, Ghisi, & Oliveira, 2020).
Safety And Hazards
Propriétés
IUPAC Name |
2-(chloromethyl)-4-ethylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO/c1-2-9-3-4-10-7(5-8)6-9/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVALTHSXYFIFRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-4-ethylmorpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



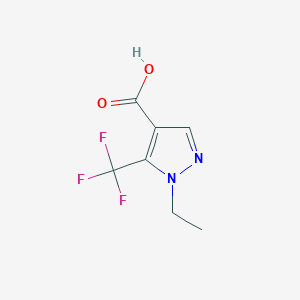
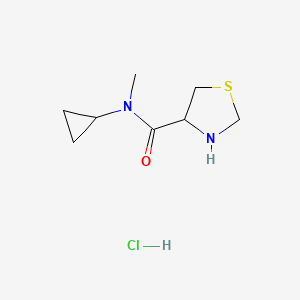
![N-[4-(2-chloroacetamido)phenyl]thiophene-2-carboxamide](/img/structure/B1520386.png)

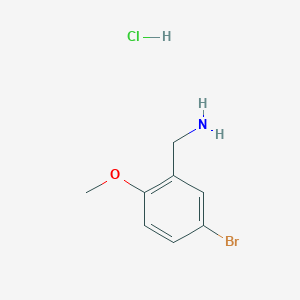
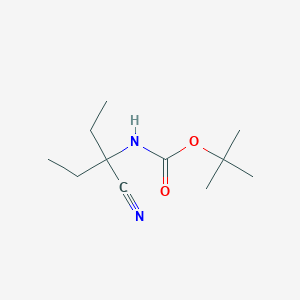
![[1-(3-Nitropyridin-2-yl)piperidin-4-yl]methanol](/img/structure/B1520391.png)
![2-[3-(aminomethyl)phenoxy]-N-cyclopropylacetamide hydrochloride](/img/structure/B1520392.png)
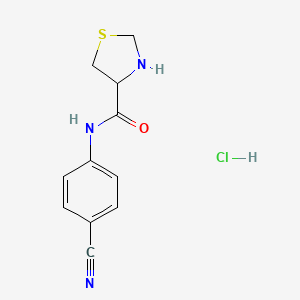
![N-[4-(2-chloropropanamido)phenyl]thiophene-2-carboxamide](/img/structure/B1520394.png)
